6-Methyl-4-nitro-1-oxo-1lambda~5~-pyridine-2-carboxylic acid
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Overview
Description
6-Methyl-4-nitro-1-oxo-1lambda~5~-pyridine-2-carboxylic acid is a heterocyclic compound with significant interest in various fields of chemistry and biology. This compound features a pyridine ring substituted with a methyl group, a nitro group, and a carboxylic acid group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-4-nitro-1-oxo-1lambda~5~-pyridine-2-carboxylic acid typically involves the nitration of 6-methylpyridine-2-carboxylic acid. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the pyridine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow nitration processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-4-nitro-1-oxo-1lambda~5~-pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The carboxylic acid group can participate in esterification reactions with alcohols in the presence of acid catalysts.
Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium catalyst.
Substitution: Alcohols and acid catalysts (e.g., sulfuric acid).
Oxidation: Potassium permanganate in an alkaline medium.
Major Products Formed
Reduction: 6-Methyl-4-amino-1-oxo-1lambda~5~-pyridine-2-carboxylic acid.
Substitution: 6-Methyl-4-nitro-1-oxo-1lambda~5~-pyridine-2-carboxylate esters.
Oxidation: 6-Carboxy-4-nitro-1-oxo-1lambda~5~-pyridine-2-carboxylic acid.
Scientific Research Applications
6-Methyl-4-nitro-1-oxo-1lambda~5~-pyridine-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Methyl-4-nitro-1-oxo-1lambda~5~-pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions with target proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
6-Methyl-4-nitro-2-pyridinecarboxylic acid: Similar structure but lacks the oxo group.
4-Nitro-2-pyridinecarboxylic acid: Similar structure but lacks the methyl group.
6-Methyl-2-pyridinecarboxylic acid: Similar structure but lacks the nitro group.
Uniqueness
6-Methyl-4-nitro-1-oxo-1lambda~5~-pyridine-2-carboxylic acid is unique due to the presence of the oxo group, which imparts distinct chemical reactivity and biological activity compared to its analogs
Properties
CAS No. |
1844-49-1 |
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Molecular Formula |
C7H6N2O5 |
Molecular Weight |
198.13 g/mol |
IUPAC Name |
6-methyl-4-nitro-1-oxidopyridin-1-ium-2-carboxylic acid |
InChI |
InChI=1S/C7H6N2O5/c1-4-2-5(9(13)14)3-6(7(10)11)8(4)12/h2-3H,1H3,(H,10,11) |
InChI Key |
PIPUTDMDOGFUPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=[N+]1[O-])C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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